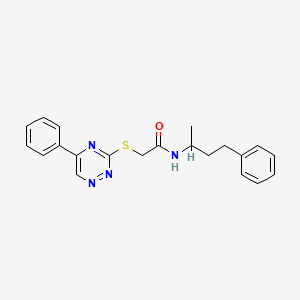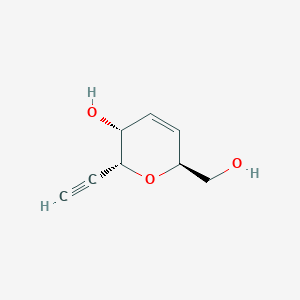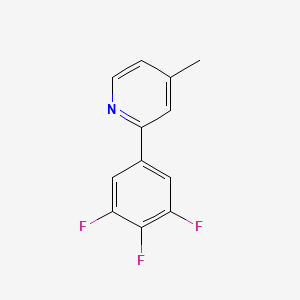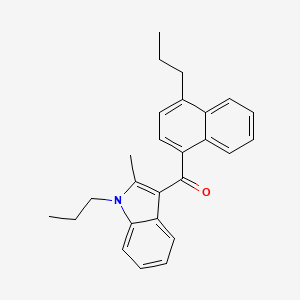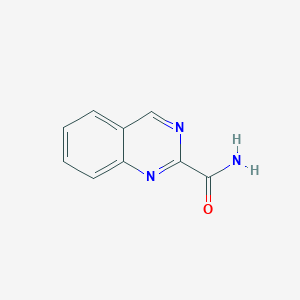
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The presence of a hydroxy group and a methyl group at the 4-position of the ring makes it unique. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one typically involves the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives. This method is considered biomimetic as it mimics the natural processes catalyzed by polyketide synthases . The reaction conditions often involve the use of sodium hydride or n-butyllithium as bases to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form tetrahydropyran derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-4-methyl-3,4-dihydro-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-4-methyl-tetrahydropyran.
Substitution: Formation of various substituted pyran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: Lacks the hydroxy and methyl groups, making it less functionalized.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furan ring instead of a pyran ring.
2H-Pyran-2-one, tetrahydro-6-methyl-: Similar structure but lacks the hydroxy group.
Uniqueness: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of both a hydroxy group and a methyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
537695-06-0 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-hydroxy-4-methyl-3H-pyran-2-one |
InChI |
InChI=1S/C6H8O3/c1-6(8)2-3-9-5(7)4-6/h2-3,8H,4H2,1H3 |
Clave InChI |
KRJYPFCKFWWBTC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
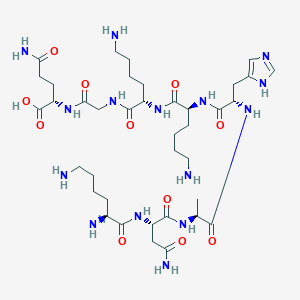
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
